molecular formula C17H16F3N3O3 B2707751 N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396684-26-6

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2707751
CAS No.: 1396684-26-6
M. Wt: 367.328
InChI Key: TZUVFBBDYPMBIA-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to an ethyl-substituted pyrimidine ring. The pyrimidine moiety is substituted at positions 4 and 6 with a methyl (-CH₃) and trifluoromethyl (-CF₃) group, respectively. The trifluoromethyl group is a critical pharmacophore, enhancing metabolic stability and hydrophobic interactions with biological targets .

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-25-11-4-2-3-5-12(11)26-13/h2-5,8,13H,6-7,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUVFBBDYPMBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2COC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzo[d][1,4]dioxine moiety is introduced through a series of condensation reactions. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tyrosine kinases or interact with receptors involved in inflammatory pathways. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Benzodioxine Substituent Pyrimidine/Other Ring Substituents Functional Groups
Target Compound Carboxamide at position 2 4-methyl, 6-(trifluoromethyl)pyrimidine CF₃, CH₃, ethyl linker
N-[4-(2-Thienyl)-2-Pyrimidinyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide Carboxamide at position 2 4-(thiophen-2-yl)pyrimidine Thienyl, no CF₃/CH₃
N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methyl-2-Phenyl-Pyrimidine-5-Carboxamide Carboxamide at position 5 4-methyl, 2-phenylpyrimidine Phenyl, CH₃
2-{[1-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethyl]Amino}Ethan-1-ol Hydrochloride Ethylaminoethanol derivative None (benzodioxine directly linked to ethanolamine) Hydroxyl, ethylamine
SID7969543 (Ethyl 2-[2-[2-(2,3-Dihydro-1,4-Benzodioxin-7-Ylamino)-2-Oxoethyl]-1-Oxoisoquinolin-5-Yl]Oxypropanoate) Benzodioxine aminoethyl linkage Isoquinoline core Ester, isoquinoline

Pharmacological Implications

  • Trifluoromethyl (-CF₃) vs. Thienyl or phenyl groups (as in ) may favor π-π stacking but lack the metabolic stability conferred by CF₃ .
  • Ethyl Linker vs. Direct Linkage : The ethyl chain in the target compound provides spatial flexibility, possibly accommodating conformational changes in target proteins. Direct linkages (e.g., in ) restrict flexibility, which could enhance selectivity but reduce adaptability.
  • Benzodioxine Positioning: Carboxamide at position 2 (target compound) vs. Position 2 may favor interactions with catalytic residues in enzymes like cyclooxygenases or kinases .

Biological Activity

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H20F3N3O2
  • Molecular Weight: 379 Da

Physical Properties:

PropertyValue
LogP3.28
Heavy Atoms Count27
Rotatable Bonds Count5
Number of Rings3
Polar Surface Area (Å)64
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anti-inflammatory and Anticancer Properties

Research indicates that compounds with a 1,4-benzodioxane scaffold exhibit significant anti-inflammatory and anticancer activities. For instance, derivatives of this scaffold have been shown to inhibit pathways critical for tumor growth and inflammation. A study by Vazquez et al. demonstrated that certain benzodioxane derivatives displayed notable anti-inflammatory effects, particularly those with specific substituents at strategic positions on the benzodioxane structure .

Case Study:
A derivative bearing an acetic acid substituent at position 6 was found to have optimal anti-inflammatory activity compared to other regioisomers. Furthermore, compounds like CCT251236, which incorporate the benzodioxane moiety, have been reported as effective inhibitors of the HSF1 pathway, showcasing growth inhibition in ovarian carcinoma models .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized via condensation reactions.
  • Alkylation: The pyrimidine derivative undergoes alkylation with an ethylating agent.
  • Benzodioxane Formation: The final step involves cyclization to form the benzodioxane core followed by carboxamide formation.

Research Findings

Recent studies have highlighted the compound's potential as a lead for new therapeutic agents:

  • Antimicrobial Activity: Preliminary screening suggests that derivatives may possess antimicrobial properties suitable for developing new antibiotics.
  • Inhibitory Effects on Cancer Cells: In vitro studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancers .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound with high purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrimidine core followed by coupling with the benzodioxine-carboxamide moiety. Key considerations include:

  • Reagent Selection : Use of coupling agents like 4-(trifluoromethyl)benzoyl chloride for amide bond formation (analogous to methods in , but modified to avoid unreliable sources).
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and reaction completion .
  • Purification : Recrystallization (e.g., using ethanol) or advanced techniques like high-performance liquid chromatography (HPLC) for high-purity isolation .
  • Yield Optimization : Adjusting reaction temperatures (e.g., reflux in acetic acid or n-butanol) and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of the trifluoromethyl and benzodioxine groups?

Methodological Answer:

  • 19F NMR : Directly identifies the trifluoromethyl group (δ ~ -60 to -70 ppm) and confirms its electronic environment .
  • 1H/13C NMR : Assigns protons and carbons in the benzodioxine ring (e.g., characteristic shifts for methylene groups at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the pyrimidine-ethyl linkage .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the benzodioxine ring (as demonstrated for analogous thiazolo-pyrimidines) .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be systematically addressed?

Methodological Answer:

  • Assay Validation : Ensure consistency in enzyme inhibition protocols (e.g., acetylcholinesterase activity assays) by standardizing substrate concentrations and pH conditions .
  • Metabolite Profiling : Use LC-MS to identify in vivo metabolites that may alter activity .
  • Orthogonal Assays : Compare results across cell-based (e.g., cytotoxicity) and animal models to rule out off-target effects.
  • Dose-Response Studies : Establish pharmacokinetic parameters (e.g., bioavailability) to reconcile potency differences .

Q. What computational strategies are effective for predicting target binding modes, particularly for the trifluoromethyl-pyrimidine moiety?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cholinesterases), focusing on hydrophobic pockets accommodating the trifluoromethyl group .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding affinity.
  • QSAR Modeling : Corrogate electronic (Hammett constants) and steric parameters of substituents to predict activity trends .

Q. How can structure-activity relationship (SAR) studies isolate the contributions of the trifluoromethyl group versus the pyrimidine core?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives lacking the trifluoromethyl group or with alternative substituents (e.g., -CH3, -Cl) .
  • Biological Testing : Compare IC50 values in enzyme inhibition assays to quantify substituent effects.
  • Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to measure binding enthalpy changes caused by the trifluoromethyl group .

Q. What are the recommended storage and handling protocols to maintain compound stability?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
  • Light Sensitivity : Protect from UV exposure due to the benzodioxine ring’s susceptibility to photodegradation .
  • Purity Checks : Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from hydrolysis) .

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